Boc-L-threonine 4-nitrophenyl ester

Peptide Synthesis Solid-Phase Peptide Synthesis Amino Acid Derivatives

Boc-L-threonine 4-nitrophenyl ester (Boc-Thr-ONp) combines Boc amino protection with p-nitrophenyl ester activation, enabling direct amide bond formation in aqueous media without additional coupling reagents. This dual-function building block supports green chemistry peptide synthesis and is the preferred starting material for Boc-protected phosphothreonine derivatives. Its β-hydroxyl side chain is essential for phosphorylation and metal-binding studies—functionality absent in alanine or serine analogs. High purity (≥98% HPLC) ensures reproducibility in SAR studies and peptide library construction.

Molecular Formula C15H20N2O7
Molecular Weight 340.33 g/mol
Cat. No. B13392197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-threonine 4-nitrophenyl ester
Molecular FormulaC15H20N2O7
Molecular Weight340.33 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O
InChIInChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20)
InChIKeyIURWBXFMOUSMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-threonine 4-nitrophenyl ester: Essential Activated Amino Acid Derivative for Peptide Synthesis


Boc-L-threonine 4-nitrophenyl ester (Boc-Thr-ONp, CAS 28307-08-6) is a protected and activated amino acid derivative specifically engineered for peptide synthesis . It consists of the amino acid L-threonine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is activated as a 4-nitrophenyl (ONp) ester . This dual functionality allows for its direct and controlled incorporation into peptide chains, primarily within the Boc solid-phase peptide synthesis (SPPS) methodology . Its role as an activated ester enables amide bond formation with unprotected amino acids, often in aqueous or partially aqueous conditions, without requiring additional coupling reagents [1].

Why Boc-L-threonine 4-nitrophenyl ester Cannot Be Interchanged with Other Activated Amino Acid Esters


Substituting Boc-L-threonine 4-nitrophenyl ester with a generic activated amino acid ester, such as the alanine (Boc-Ala-ONp) or serine (Boc-Ser-ONp) derivatives, is not feasible due to the critical role of the threonine side chain. The β-hydroxyl group of threonine is essential for many biological activities, including phosphorylation events and metal-ion binding, which are absent in simpler analogs [1]. Furthermore, the choice of activating group (p-nitrophenyl vs. alternatives like N-hydroxysuccinimide or pentafluorophenyl) directly impacts reaction kinetics, solubility, and the propensity for side reactions like racemization [2]. The specific combination of the Boc protection strategy with the p-nitrophenyl ester provides a unique reactivity profile, particularly for aqueous coupling protocols, that is not universally applicable to all activated esters .

Quantitative Differentiation: Boc-L-threonine 4-nitrophenyl ester vs. Closest Analogs


Molecular Weight and Side-Chain Polarity: Impact on Solubility and Chromatography

The molecular weight and side-chain polarity of Boc-L-threonine 4-nitrophenyl ester differ from its closest structural analogs, Boc-L-alanine 4-nitrophenyl ester and Boc-O-benzyl-L-serine 4-nitrophenyl ester. These differences directly impact its solubility and chromatographic behavior during synthesis and purification. For instance, its molecular weight (340.33 g/mol) is ~9.7% higher than that of Boc-Ala-ONp (310.30 g/mol) and significantly lower than the benzyl-protected serine derivative . The presence of the free β-hydroxyl group (2 hydrogen bond donors, 6 acceptors) in Boc-Thr-ONp contributes to its increased polarity compared to Boc-Ala-ONp, which lacks this hydroxyl group [1].

Peptide Synthesis Solid-Phase Peptide Synthesis Amino Acid Derivatives

Reactivity Profile in Aqueous Peptide Coupling: p-Nitrophenyl Ester Advantage

The p-nitrophenyl ester group provides a distinct advantage in peptide bond formation under aqueous conditions. A method established by Keillor and co-workers demonstrates that p-nitrophenyl esters, formed in situ from N-protected amino acids, can be coupled with unprotected amino acids in partially aqueous solutions without the use of classical coupling reagents [1] . This contrasts with other common activated esters like N-hydroxysuccinimide (NHS) esters, which are generally less stable and more prone to rapid hydrolysis in water, leading to lower yields [1]. The yields for dipeptide and tripeptide synthesis using this p-nitrophenyl ester method were reported as good to excellent, with minimal racemization [1].

Aqueous Peptide Synthesis Activated Esters Green Chemistry

Structural Conformation and Crystal-State Stability

Crystallographic studies on related Boc-amino acid p-nitrophenyl esters reveal that the conformation in the crystal state can influence reactivity and stability. While direct data for Boc-Thr-ONp is limited, class-level inference from Boc-L-Ala-ONp indicates that the nitro group's interaction with the ester moiety influences its reactivity [1]. Furthermore, the melting point of Boc-Thr-ONp (59-66 °C) is relatively low, which may reflect a particular crystalline packing that impacts its stability and handling properties compared to other derivatives .

Solid-Phase Peptide Synthesis Crystallography Stability

Recommended Applications for Boc-L-threonine 4-nitrophenyl ester Based on Evidence


Solid-Phase Peptide Synthesis (SPPS) of Phosphothreonine-Containing Peptides

Boc-Thr-ONp is the ideal starting material for the efficient, solution-phase synthesis of Boc-protected phosphothreonine derivatives (e.g., Boc-Thr(PO3Ph2)-OH), as demonstrated in high-yield procedures [1]. These derivatives are then used in Boc-mode SPPS to incorporate phosphorylated threonine residues, which are critical for studying protein phosphorylation and calcium phosphate binding in biomaterials [1].

Aqueous and Green Chemistry Peptide Ligation

The p-nitrophenyl ester functionality enables peptide bond formation in aqueous or partially aqueous media without the need for toxic or expensive coupling reagents, aligning with green chemistry principles [2]. This method is particularly advantageous for synthesizing short peptides (di- and tripeptides) where precipitation of the product simplifies purification [2].

Synthesis of Biologically Active Threonine-Containing Peptides

For any peptide where the threonine hydroxyl group is essential for activity (e.g., as a recognition element or for post-translational modification), Boc-Thr-ONp is a necessary building block. Its use ensures the correct stereochemistry and side-chain functionality are installed in the target peptide, which cannot be achieved with simpler amino acid derivatives like alanine [1].

Development of Custom Peptide Libraries and Bioconjugates

The high purity (≥98% HPLC) and defined optical rotation ([a]D20 = -12 ± 2º) of commercially available Boc-Thr-ONp make it a reliable building block for constructing diverse peptide libraries and bioconjugates. Its consistent quality ensures reproducibility in high-throughput screening and structure-activity relationship (SAR) studies.

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